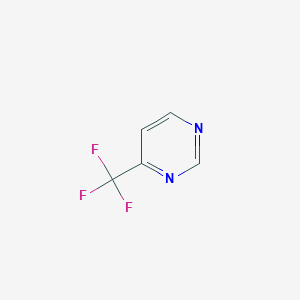

4-(Trifluoromethyl)pyrimidine

Descripción general

Descripción

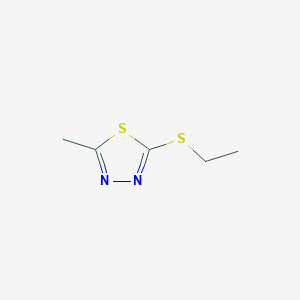

4-(Trifluoromethyl)pyrimidine is a pyrimidine derivative . Pyrimidines are important lead molecules and active fragments in the design of biologically active molecules, widely used in the design of pesticides and pharmaceutical molecules .

Synthesis Analysis

The synthesis of this compound involves several strategies. One approach involves a linear protocol of alkylation, using a CCC-building block followed by [3 + 3]-type cyclocondensation with 2-methylisothiourea sulfate . Another approach is based on direct alkylation, using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines .Molecular Structure Analysis

The molecular structure of this compound has been confirmed by various methods such as single crystal X-ray analyses and two-dimensional nuclear magnetic resonance experiments .Chemical Reactions Analysis

Chemical reactions involving this compound include chemoselective O-alkylation . Key steps in the reactions include the electrophilic introduction of the halogen in the 5-position of 2- or 4-pyrimidinones, the bromodeoxygenation of pyrimidinones or thiopyrimidinones using phosphorus tribromide, and the partial debromination of dibromo-4-(trifluoromethyl)pyrimidines .Physical And Chemical Properties Analysis

The molecular weight of this compound is 180.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .Aplicaciones Científicas De Investigación

Biological Activities

4-(Trifluoromethyl)pyrimidine and its analogs are part of the [1,2,4]triazolo[1,5-a]pyrimidines (TPs), a significant class of non-naturally occurring small molecules. These compounds are noted for their wide-ranging applications in agriculture and medicinal chemistry, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities (Pinheiro et al., 2020).

Plant Growth Research

In the field of agriculture and horticulture, plant growth retardants, including those with a pyrimidine structure like this compound, are increasingly used for physiological research. They offer valuable insights into the regulation of terpenoid metabolism concerning phytohormones and sterols, thus relating to cell division, cell elongation, and senescence (Grossmann, 1990).

Applications in OLEDs

A class of heteroleptic Ir(III) metal complexes synthesized using derivatives of this compound demonstrated significant potential in the development of high-performance sky-blue- and white-emitting organic light-emitting diodes (OLEDs). These compounds displayed unique photophysical properties conducive to OLED applications (Chang et al., 2013).

Chemical Synthesis and Modifications

This compound has been used in stannylation reactions and cross-couplings in pyrimidines, particularly in the activated 4-position, indicating its versatility in organic synthesis (Majeed et al., 1989).

Antimicrobial Properties

Novel pyrido[2,3-d]pyrimidines synthesized starting from 2-amino-4-trifluoromethyl-6-substituted nicotinonitriles have been investigated for their antibacterial activity, showing significant potential in this domain (Kanth et al., 2006).

Quantum Chemical Studies

Studies on 4-hydroxy-6-(trifluoromethyl)pyrimidine provided insights into the stable conformer of the compound and its chemical reactivity, which is crucial for understanding its behavior in various applications (Arjunan et al., 2018).

Synthesis of Trifluoromethylated Analogues

The synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid using 4-(Trifluoromethyl)pyrimidin-2(1H)-ones showcased the compound's role in generating novel biochemical molecules (Sukach et al., 2015).

Mecanismo De Acción

Target of Action

4-(Trifluoromethyl)pyrimidine is a synthetic compound that has been found to have fungicidal activity . The primary target of this compound is the enzyme succinate dehydrogenase (SDH) , which plays a pivotal role in linking the respiratory electron transport chain and the tricarboxylic acid (TCA) cycle . SDH is an ideal target for developing effective fungicides .

Mode of Action

It is known that the compound interacts with its target, sdh, and inhibits its function . This inhibition disrupts the TCA cycle and the respiratory electron transport chain, leading to the death of the fungus .

Biochemical Pathways

The inhibition of SDH by this compound affects the TCA cycle and the respiratory electron transport chain . These are crucial biochemical pathways for energy production in cells. Disruption of these pathways leads to a lack of energy in the cells, causing cell death .

Result of Action

The result of the action of this compound is the death of the fungus. By inhibiting SDH, the compound disrupts crucial biochemical pathways in the fungus, leading to a lack of energy and ultimately cell death .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the compound’s fungicidal activity may vary depending on the specific strain of fungus and the conditions in which the fungus is growing

Safety and Hazards

4-(Trifluoromethyl)pyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Análisis Bioquímico

Biochemical Properties

4-(Trifluoromethyl)pyrimidine has been found to interact with various enzymes and proteins. For instance, it has been shown to have antiproliferative activities against several human tumor cell lines . This suggests that this compound may interact with enzymes and proteins involved in cell proliferation .

Cellular Effects

The effects of this compound on cells are primarily observed in its potential antitumor activity. It has been found to inhibit the proliferation of several human tumor cell lines, including PC-3, MGC-803, MCF-7, and HGC-27 . This suggests that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Molecular docking results suggest that it may integrate well in the hydrophobic pocket of ubiquitin-specific protease 7 (USP7), a protein involved in the regulation of several cellular processes . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Its antiproliferative activities against human tumor cell lines suggest that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

There is currently limited information available on the effects of different dosages of this compound in animal models .

Metabolic Pathways

As a pyrimidine derivative, it may be involved in the metabolism of nucleotides .

Transport and Distribution

Its ability to interact with various enzymes and proteins suggests that it may be transported and distributed within cells via these molecules .

Subcellular Localization

Its potential interaction with USP7 suggests that it may be localized in the areas where this protein is found .

Propiedades

IUPAC Name |

4-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2/c6-5(7,8)4-1-2-9-3-10-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDUWMJFLCNPKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30567853 | |

| Record name | 4-(Trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136547-16-5 | |

| Record name | 4-(Trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4-(trifluoromethyl)pyrimidine?

A1: this compound has the molecular formula C5H3F3N2 and a molecular weight of 148.09 g/mol.

Q2: What spectroscopic data are available for characterizing this compound?

A2: While specific spectroscopic data isn't detailed in the provided abstracts, common characterization techniques include:

Q3: How can this compound be functionalized for further synthetic elaboration?

A3: this compound exhibits versatility in its reactivity:

- Bromination: Different brominated derivatives can be accessed, serving as valuable synthetic intermediates. []

- Click Chemistry: Trifluoromethyltetrazolo[1,5-a]pyrimidines, derived from this compound, undergo efficient click reactions with terminal acetylenes to yield trifluoromethylated triazolylpyrimidines. []

- Hydrogenation: Using Pd/C-H2, selective reduction of the tetrazolo[1,5-a]pyrimidines to 2-amino-6-aryl-4-trifluoromethyl pyrimidines or their tetrahydro derivatives is possible. [] This reaction pathway shows a preference for the formation of 2-aminopyrimidines when a trifluoromethyl group is present. []

Q4: What biological activities have been reported for derivatives of this compound?

A4: this compound derivatives have demonstrated potential in inhibiting key signaling pathways:

- AP-1 and NF-κB Inhibition: Several analogues exhibit inhibitory effects on AP-1 and NF-κB mediated gene expression in Jurkat T cells, suggesting potential anti-inflammatory and immunosuppressive properties. [, , , ]

Q5: How do structural modifications of this compound derivatives affect their biological activity?

A5: Structure-activity relationship (SAR) studies have revealed that:

- N-methylation of the pyrrolinyl nitrogen in ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate leads to enhanced potency as an inhibitor of AP-1 and NF-κB. []

- Variations in substituents on the pyrimidine ring, particularly at the 2- and 5- positions, significantly impact the inhibitory activity against AP-1 and NF-κB. [, , ]

Q6: Have any QSAR models been developed for predicting the activity of this compound derivatives?

A6: Yes, a QSAR model based on support vector machines (SVM) utilizing calculated quantum chemical parameters was developed for a series of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate analogues. [] The model showed promising predictive ability for inhibiting AP-1 and NF-κB mediated gene expression. []

Q7: Can this compound act as a ligand in metal complexes?

A7: Absolutely. This compound and its derivatives, like this compound-2-thiol, can coordinate to various metal centers, including platinum, tin, lead, technetium, and rhenium. [, , , ]

Q8: What types of metal complexes incorporating this compound or its derivatives have been reported?

A8: A variety of complexes have been prepared, showcasing diverse coordination modes:

- Platinum Complexes: Half-lantern Pt(II) and Pt(III) complexes featuring bridging this compound-2-thiolate ligands have been synthesized and structurally characterized. []

- Tin and Lead Complexes: Diorganotin(IV) and diphenyllead(IV) complexes with this compound-2-thiolate and 6-methyl-4-(trifluoromethyl)pyrimidine-2-thiolate ligands adopt distorted octahedral geometries. []

- Technetium and Rhenium Complexes: A range of complexes with diverse coordination environments have been reported, including those with neutral and anionic 2-hydrazino-4-(trifluoromethyl)pyrimidine ligands. [, ] These complexes display interesting electronic properties and varying degrees of π-system delocalization. [, ]

Q9: Are there any catalytic applications for metal complexes containing this compound or its derivatives?

A9: Research suggests potential catalytic activity:

- Nitroarene Reduction: A tris(N-heterocyclic thioamidate) cobalt(III) complex, incorporating this compound-2-thiolate ligands, effectively catalyzes the selective reduction of nitroarenes to arylamines using methylhydrazine as the reducing agent. [] This system exhibits high chemoselectivity and operates under mild conditions, showing promise for industrial applications. []

Q10: Are there any analytical applications for this compound derivatives?

A10: Yes, a derivative of this compound finds use in analytical chemistry:

- Hormone Quantitation: 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) is employed as a derivatizing agent for the simultaneous quantitation of testosterone (T) and dihydrotestosterone (DHT) in murine tissue and serum samples using liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). [] This method offers high sensitivity and selectivity for determining endogenous hormone levels. []

Q11: What other research areas involve this compound and its derivatives?

A11: Several additional research directions are being explored:

- Luminescent Materials: Iridium complexes containing this compound ligands have been investigated for their photoluminescent and electroluminescent properties, suggesting potential applications in organic light-emitting devices (OLEDs). []

- Nucleoside Analogues: The synthesis and evaluation of cyclic and acyclic nucleoside analogues derived from 4-(trifluoromethyl)pyrimidines have been reported, exploring their potential antiviral or anticancer activities. [, ]

- Heterocyclic Synthesis: this compound derivatives serve as valuable building blocks in the synthesis of other heterocyclic systems, such as 5-hydroxyquinazolines. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B162540.png)